[(3R,4R)-3,4-dipropyldecyl] octadecanoate
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Overview
Description
[(3R,4R)-3,4-dipropyldecyl] octadecanoate is a chemical compound with the molecular formula C34H68O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4R)-3,4-dipropyldecyl] octadecanoate typically involves esterification reactions. One common method is the reaction between octadecanoic acid and [(3R,4R)-3,4-dipropyldecanol] in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
[(3R,4R)-3,4-dipropyldecyl] octadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functional derivatives.
Scientific Research Applications
[(3R,4R)-3,4-dipropyldecyl] octadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of [(3R,4R)-3,4-dipropyldecyl] octadecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing the synthesis and breakdown of lipids. Its ester group can undergo hydrolysis to release active components that exert biological effects .
Comparison with Similar Compounds
[(3R,4R)-3,4-dipropyldecyl] octadecanoate can be compared with other similar compounds, such as:
[(3R,4R)-3,4-dipropyldecyl] hexadecanoate: Similar structure but with a shorter carbon chain.
[(3R,4R)-3,4-dipropyldecyl] dodecanoate: Another ester with a different fatty acid component.
[(3R,4R)-3,4-dipropyldecyl] tetradecanoate: Similar ester with a different chain length.
Properties
Molecular Formula |
C34H68O2 |
---|---|
Molecular Weight |
508.9 g/mol |
IUPAC Name |
[(3R,4R)-3,4-dipropyldecyl] octadecanoate |
InChI |
InChI=1S/C34H68O2/c1-5-9-11-13-14-15-16-17-18-19-20-21-22-23-25-29-34(35)36-31-30-33(27-8-4)32(26-7-3)28-24-12-10-6-2/h32-33H,5-31H2,1-4H3/t32-,33-/m1/s1 |
InChI Key |
GFOLCYZZFGMRBL-CZNDPXEESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC[C@@H](CCC)[C@H](CCC)CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCC(CCC)C(CCC)CCCCCC |
Origin of Product |
United States |
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